
3-Hydroxy-N-formyl Leurosidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-N-formyl Leurosidine: is a derivative of Leurosidine, an antitumor alkaloidIt is a complex molecule with the molecular formula C46H55N4O11 and a molecular weight of 839.9491 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-formyl Leurosidine typically involves multiple steps, starting from LeurosidineSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity .
化学反应分析
Types of Reactions: 3-Hydroxy-N-formyl Leurosidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyl and formyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the formyl group would yield an alcohol .
科学研究应用
Chemistry: In chemistry, 3-Hydroxy-N-formyl Leurosidine is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations .
Biology: In biology, this compound is studied for its interactions with biological macromolecules. It has shown potential in binding to specific proteins and enzymes, making it a valuable tool for biochemical research .
Medicine: In medicine, this compound is primarily researched for its antitumor properties. It has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for cancer therapy .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals. Its complex structure and biological activity make it a valuable starting material for drug discovery and development .
作用机制
The mechanism of action of 3-Hydroxy-N-formyl Leurosidine involves its interaction with cellular targets, such as DNA and proteins. It is believed to interfere with the replication of cancer cells by binding to DNA and inhibiting key enzymes involved in cell division. This leads to the suppression of tumor growth and proliferation .
相似化合物的比较
Leurosidine N’b-oxide: A catharanthus alkaloid with similar antitumor properties.
Vinrosidine: A microtubular inhibitor used in cancer treatment.
Vinrosidine sulfate: An antineoplastic agent with a similar structure and function.
Uniqueness: 3-Hydroxy-N-formyl Leurosidine is unique due to its specific hydroxyl and formyl modifications, which enhance its biological activity and specificity compared to other similar compounds. These modifications allow for more targeted interactions with cellular components, making it a more effective antitumor agent .
属性
分子式 |
C46H56N4O11 |
|---|---|
分子量 |
841.0 g/mol |
IUPAC 名称 |
methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,16R,17S)-17-ethyl-16,17-dihydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O11/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(58-4)21-33(30)50(25-51)38(44)46(57,41(55)60-6)39(42)61-26(3)52)45(40(54)59-5)22-27-23-48(24-43(56,8-2)36(27)53)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,53,56-57H,7-8,14,16-19,22-24H2,1-6H3/t27-,36+,37-,38+,39+,42+,43-,44?,45-,46-/m0/s1 |
InChI 键 |
RSSDLUSJZSSBLJ-PYRLJOQVSA-N |
手性 SMILES |
CC[C@@]1(CN2CCC3=C([C@](C[C@@H](C2)[C@H]1O)(C4=C(C=C5C(=C4)C67CCN8[C@H]6[C@@](C=CC8)([C@H]([C@@]([C@@H]7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39)O |
规范 SMILES |
CCC1(CN2CCC3=C(C(CC(C2)C1O)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


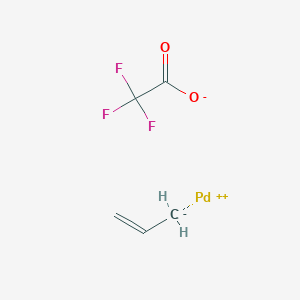

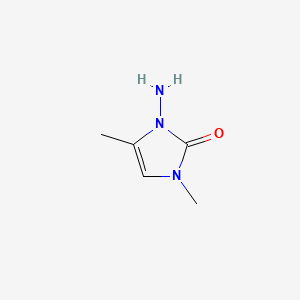
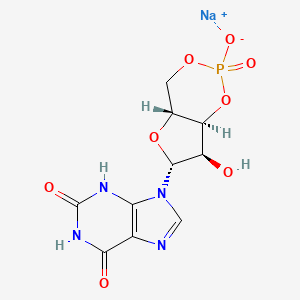
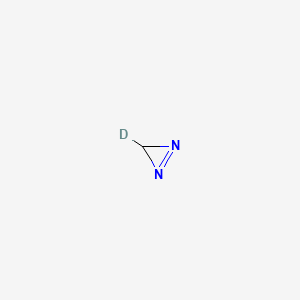
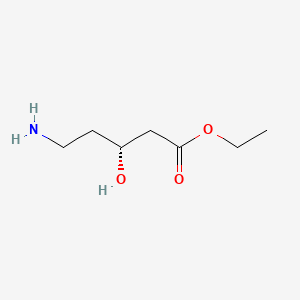
![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
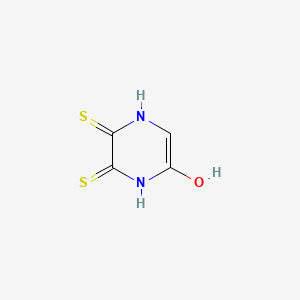
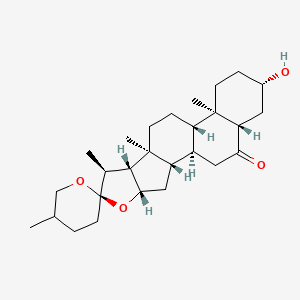
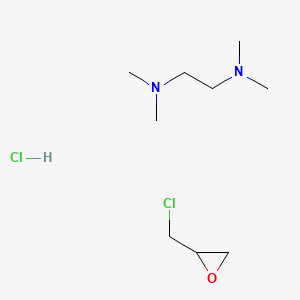
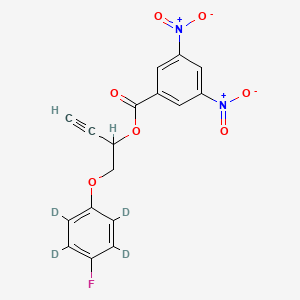
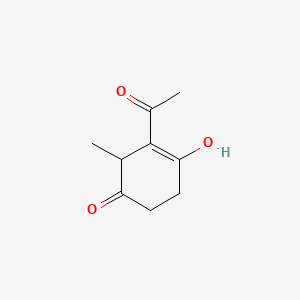
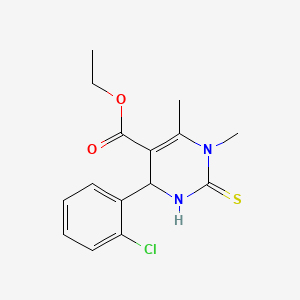
![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
